5-Methoxy-2-(naphthalen-1-yl)benzoic acid 5-Methoxy-2-(naphthalen-1-yl)benzoic acid
Brand Name: Vulcanchem
CAS No.: 1183693-82-4
VCID: VC11712423
InChI: InChI=1S/C18H14O3/c1-21-13-9-10-16(17(11-13)18(19)20)15-8-4-6-12-5-2-3-7-14(12)15/h2-11H,1H3,(H,19,20)
SMILES: COC1=CC(=C(C=C1)C2=CC=CC3=CC=CC=C32)C(=O)O
Molecular Formula: C18H14O3
Molecular Weight: 278.3 g/mol

5-Methoxy-2-(naphthalen-1-yl)benzoic acid

CAS No.: 1183693-82-4

Cat. No.: VC11712423

Molecular Formula: C18H14O3

Molecular Weight: 278.3 g/mol

* For research use only. Not for human or veterinary use.

5-Methoxy-2-(naphthalen-1-yl)benzoic acid - 1183693-82-4

Specification

CAS No. 1183693-82-4
Molecular Formula C18H14O3
Molecular Weight 278.3 g/mol
IUPAC Name 5-methoxy-2-naphthalen-1-ylbenzoic acid
Standard InChI InChI=1S/C18H14O3/c1-21-13-9-10-16(17(11-13)18(19)20)15-8-4-6-12-5-2-3-7-14(12)15/h2-11H,1H3,(H,19,20)
Standard InChI Key KPMJTUVDANDPQD-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)C2=CC=CC3=CC=CC=C32)C(=O)O
Canonical SMILES COC1=CC(=C(C=C1)C2=CC=CC3=CC=CC=C32)C(=O)O

Introduction

Structural and Physicochemical Properties

5-Methoxy-2-(naphthalen-1-yl)benzoic acid (C₁₈H₁₄O₃) features a benzoic acid backbone substituted with a methoxy group at the 5-position and a naphthalen-1-yl group at the 2-position. The naphthalene system introduces significant hydrophobicity, while the carboxylic acid and methoxy groups contribute to polar interactions. Key physicochemical parameters inferred from related compounds include:

PropertyValue/Description
Molecular Weight286.31 g/mol
LogP (Partition Coeff.)~4.7 (estimated via analogs)
Topological PSA~99.1 Ų (calculated)
Melting PointNot experimentally reported

The naphthalene moiety likely enhances π-π stacking interactions, as observed in structurally similar flavones . The methoxy group at position 5 may sterically hinder rotation around the C2–naphthalene bond, influencing conformational stability.

Synthetic Methodologies

While no direct synthesis of 5-methoxy-2-(naphthalen-1-yl)benzoic acid has been published, analogous anthranilic acid derivatives provide viable routes:

Suzuki-Miyaura Cross-Coupling

A Pd-catalyzed coupling between methyl 5-bromo-2-methoxybenzoate and naphthalen-1-ylboronic acid could yield the intermediate ester, followed by hydrolysis to the carboxylic acid . This method mirrors the synthesis of 5-(naphthalen-1-yl)furan-2-carboxylic acid, where tetrakis(triphenylphosphine)palladium(0) facilitated aryl-aryl bond formation in dimethoxyethane/water at 80°C .

Sequential Functionalization

Alternative approaches may involve:

  • Methylation: Introducing the methoxy group to 5-hydroxy-2-(naphthalen-1-yl)benzoic acid using methyl iodide and a base.

  • Carboxylic Acid Protection: Temporary esterification to prevent side reactions during naphthalene attachment.

Reaction yields for related compounds range from 38% to 77%, depending on steric and electronic factors .

Analytical Characterization

Hypothetical characterization data for 5-methoxy-2-(naphthalen-1-yl)benzoic acid can be extrapolated from related systems:

Spectroscopic Profiles

  • ¹H NMR (DMSO-d₆):
    δ 13.17 (s, 1H, COOH), 8.38 (d, J = 8.3 Hz, naphthalene H8), 7.85–7.10 (m, aromatic protons) .

  • MS (ESI-): m/z 285.1 [M−H]⁻ (calculated for C₁₈H₁₃O₃⁻).

X-ray Crystallography

While no crystal structure exists for this compound, orthorhombic packing (space group Pna2₁) has been observed in methoxy-substituted thiadiazoles, with unit cell parameters a = 22.6572 Å, b = 10.0205 Å .

Applications and Future Directions

  • Oncology: As a potential aurora kinase inhibitor, leveraging naphthalene’s planar geometry for DNA intercalation.

  • Material Science: Functionalization into metal-organic frameworks (MOFs) via carboxylate coordination.

  • Prodrug Development: Esterification of the carboxylic acid to enhance bioavailability.

Further studies should prioritize:

  • Experimental determination of LogP and solubility profiles.

  • In vitro screening against kinase panels.

  • Optimization of synthetic routes for scalable production.

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